molecular formula C13H13N3O2S B6426719 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine CAS No. 2198870-33-4

3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine

Cat. No. B6426719
CAS RN: 2198870-33-4
M. Wt: 275.33 g/mol
InChI Key: KPJGNARQOXOXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine (3-TP) is a heterocyclic compound with a pyridine ring and a thiazole ring fused together. It is an important organic molecule that has been widely studied due to its unique properties and potential applications in various scientific fields. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine has been shown to interact with the enzyme topoisomerase II, which is involved in the replication and repair of DNA. This interaction has been suggested to be responsible for the anticancer properties of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine.
Biochemical and Physiological Effects
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine has been shown to have a variety of biochemical and physiological effects. In animal models, 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. Additionally, 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6.

Advantages and Limitations for Lab Experiments

3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a low toxicity profile, making it safe to use in experiments. However, 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine. Further studies are needed to understand the mechanism of action of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine and to identify potential new applications for this compound. Additionally, further studies are needed to identify the potential side-effects of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine and to optimize the synthesis of this compound. Additionally, further studies are needed to explore the potential use of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine in the treatment of neurological disorders. Finally, further studies are needed to explore the potential use of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine in the treatment of other diseases, such as diabetes and obesity.

Synthesis Methods

3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine can be synthesized through a variety of methods. One of the most common methods is the condensation reaction of 2-amino-3-methylpyridine and 1,3-thiazole-2-carboxaldehyde. This reaction is catalyzed by acetic acid and yields 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine as the main product. Other methods for the synthesis of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine include the reaction of 1,3-thiazole-2-carboxaldehyde with 2-amino-3-methylpyridine in the presence of sodium hydroxide, as well as the reaction of 1,3-thiazole-2-carboxaldehyde with 2-amino-3-methylpyridine in the presence of zinc chloride.

Scientific Research Applications

3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine has been studied for its potential applications in various scientific fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.

properties

IUPAC Name

pyridin-3-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-12(10-2-1-4-14-8-10)16-6-3-11(9-16)18-13-15-5-7-19-13/h1-2,4-5,7-8,11H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJGNARQOXOXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(1,3-Thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine

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